ethyl 4-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate ethyl 4-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate
Brand Name: Vulcanchem
CAS No.: 532975-50-1
VCID: VC4784603
InChI: InChI=1S/C28H25Cl2N3O4S/c1-2-37-28(36)18-7-10-20(11-8-18)32-26(34)17-38-25-16-33(24-6-4-3-5-22(24)25)14-13-31-27(35)21-12-9-19(29)15-23(21)30/h3-12,15-16H,2,13-14,17H2,1H3,(H,31,35)(H,32,34)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C28H25Cl2N3O4S
Molecular Weight: 570.49

ethyl 4-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate

CAS No.: 532975-50-1

Cat. No.: VC4784603

Molecular Formula: C28H25Cl2N3O4S

Molecular Weight: 570.49

* For research use only. Not for human or veterinary use.

ethyl 4-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate - 532975-50-1

Specification

CAS No. 532975-50-1
Molecular Formula C28H25Cl2N3O4S
Molecular Weight 570.49
IUPAC Name ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C28H25Cl2N3O4S/c1-2-37-28(36)18-7-10-20(11-8-18)32-26(34)17-38-25-16-33(24-6-4-3-5-22(24)25)14-13-31-27(35)21-12-9-19(29)15-23(21)30/h3-12,15-16H,2,13-14,17H2,1H3,(H,31,35)(H,32,34)
Standard InChI Key AOUDOPDXOPCVHI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₈H₂₅Cl₂N₃O₄S, with a molecular weight of 570.49 g/mol. Its IUPAC name reflects its multicomponent structure: ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate. Key structural elements include:

  • A 2,4-dichlorophenylformamido group linked via an ethyl spacer to an indole ring.

  • A thioether bridge connecting the indole to an acetamido-benzoate backbone .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₅Cl₂N₃O₄S
Molecular Weight570.49 g/mol
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl
InChIKeyAOUDOPDXOPCVHI-UHFFFAOYSA-N

Stereochemical Considerations

The compound is achiral, as confirmed by its SMILES representation and absence of stereocenters. Computational models predict a planar indole ring system, with the dichlorophenyl group oriented orthogonally to minimize steric strain .

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves a multi-step sequence, typically including:

  • Indole Functionalization: Alkylation of 1H-indol-3-yl with 2-aminoethyl chloride to introduce the ethylamine spacer .

  • Formamidation: Reaction with 2,4-dichlorobenzoyl chloride to form the formamido group .

  • Thioether Formation: Coupling the indole derivative with a sulfanylacetamido-benzoate intermediate via nucleophilic substitution.

Critical Parameters:

  • Temperature: Reactions are conducted at 0–25°C to prevent decomposition.

  • Solvents: Dichloromethane (DCM) and dimethylformamide (DMF) are used for polar and non-polar steps, respectively .

  • Catalysts: Triethylamine (TEA) facilitates deprotonation during amide bond formation .

Biological Activity and Mechanisms

Table 2: Hypothesized Targets and Effects

Target ClassMechanismPotential Indication
Kinases (e.g., BRAF)ATP-binding site competitionOncology
Bacterial Topoisomerase IVDNA replication interferenceAntimicrobials
COX-2Prostaglandin synthesis inhibitionInflammation

ADMET Profiles

  • Lipophilicity: Predicted logP = 4.58, suggesting moderate membrane permeability.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with surfactants.

  • Metabolic Stability: Susceptible to hepatic CYP3A4-mediated oxidation at the indole and thioether moieties .

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization:

  • Chlorine Substitution: Replacing 2,4-dichloro groups with fluorines may enhance metabolic stability .

  • Benzoate Modification: Introducing electron-withdrawing groups could improve solubility .

Preclinical Challenges

  • Toxicity: Dichlorophenyl derivatives risk hepatotoxicity due to reactive metabolite formation .

  • Synthesis Cost: High reagent costs and low yields hinder large-scale production.

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